3-Fluoro-4-thiomorpholinoaniline

Catalog No.
S682260
CAS No.
237432-11-0
M.F
C10H13FN2S
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-thiomorpholinoaniline

CAS Number

237432-11-0

Product Name

3-Fluoro-4-thiomorpholinoaniline

IUPAC Name

3-fluoro-4-thiomorpholin-4-ylaniline

Molecular Formula

C10H13FN2S

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2

InChI Key

XWGJVQLPRBNUNS-UHFFFAOYSA-N

SMILES

C1CSCCN1C2=C(C=C(C=C2)N)F

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)N)F

Potential application based on similar molecule (3-Fluoro-4-Morpholinoaniline):

  • Antimicrobial activity: Studies suggest that 3-Fluoro-4-Morpholinoaniline can be modified to create derivatives with antimicrobial properties. These modifications, such as sulfonamide and carbamate groups, have shown effectiveness against various microbes [].

3-Fluoro-4-thiomorpholinoaniline, with the molecular formula C10H13FN2SC_{10}H_{13}FN_2S and a molecular weight of 212.29 g/mol, is a synthetic compound characterized by a fluorinated aniline structure linked to a thiomorpholine ring. Its IUPAC name is 3-fluoro-4-thiomorpholin-4-ylaniline. The compound features a benzene ring substituted at the 3-position with a fluorine atom and at the 4-position with a thiomorpholine moiety, which replaces the oxygen typically found in morpholine with sulfur. This structural configuration imparts unique chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry .

Due to its functional groups. Key reactions include:

  • Nucleophilic Aromatic Substitution: The thiomorpholine ring can replace leaving groups on fluorinated nitroaniline precursors.
  • Condensation Reactions: It readily forms Schiff bases when reacted with aldehydes or ketones, demonstrating potential antimicrobial properties .
  • Formation of Derivatives: The presence of the amine group allows for modifications into sulfonamide and carbamate derivatives, which have shown significant biological activity against various microbes .

Research indicates that 3-fluoro-4-thiomorpholinoaniline exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Studies have demonstrated its potential efficacy against gram-positive bacteria, and derivatives of this compound have been developed to enhance these properties. For instance, Schiff bases derived from this aniline have shown improved biofilm inhibition compared to standard antibiotics .

The synthesis of 3-fluoro-4-thiomorpholinoaniline typically involves:

  • Starting Materials: The synthesis often begins with commercially available fluorinated anilines or their derivatives.
  • Reagents: Thiomorpholine can be introduced through nucleophilic substitution reactions.
  • Conditions: Reactions are usually conducted under controlled temperatures and may require solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the reaction .

3-Fluoro-4-thiomorpholinoaniline serves as a versatile intermediate in various applications:

  • Pharmaceuticals: It is used in the development of antimicrobial agents and anticancer drugs due to its biological activity.
  • Material Science: The compound has potential applications in organic light-emitting diodes (OLEDs) and carbon nanodots, where it contributes to tuning optical properties .
  • Research: As a building block, it aids in synthesizing more complex molecules for further chemical exploration.

Interaction studies involving 3-fluoro-4-thiomorpholinoaniline have focused on its biological activity against microbial strains and cancer cell lines. Notably, research has evaluated its derivatives for their ability to inhibit biofilm formation and exhibit cytotoxic effects on cancer cells such as MCF-7 (breast cancer) and HeLa (cervical carcinoma) cells. These studies suggest that modifications to the core structure can enhance therapeutic efficacy through structure-activity relationship analysis .

Several compounds share structural similarities with 3-fluoro-4-thiomorpholinoaniline, each exhibiting unique properties:

Compound NameSimilarity IndexKey Features
3-Fluoro-4-morpholinoaniline0.77Lacks thiomorpholine; primarily used in OLEDs
2-Fluoro-4-morpholinobenzaldehyde0.76Contains an aldehyde group; used in synthesis
(3-Fluoro-5-morpholinophenyl)boronic acid0.71Boronic acid functionality; used in coupling reactions
6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine0.71Exhibits different heterocyclic properties
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline0.77Contains piperazine; used in drug design

These compounds highlight the structural diversity within fluorinated anilines and their derivatives while emphasizing the unique role of the thiomorpholine ring in enhancing biological activity and reactivity of 3-fluoro-4-thiomorpholinoaniline .

XLogP3

1.9

Wikipedia

3-fluoro-4-thiomorpholin-4-ylaniline

Dates

Modify: 2023-08-15

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